2-Chloro-4-methylthiazole-5-sulfonamide
Overview
Description
2-Chloro-4-methylthiazole-5-sulfonamide is a heterocyclic compound with the molecular formula C4H5ClN2O2S2 and a molecular weight of 212.68 g/mol . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound is used primarily in research and development settings and is not intended for medicinal or household use .
Preparation Methods
The synthesis of 2-Chloro-4-methylthiazole-5-sulfonamide typically involves the reaction of 2-chloro-4-methylthiazole with sulfonamide under specific conditions. The reaction is carried out in an inert atmosphere at room temperature to ensure the stability of the compound
Chemical Reactions Analysis
2-Chloro-4-methylthiazole-5-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form thiols.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.
Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Chloro-4-methylthiazole-5-sulfonamide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: In studies involving enzyme inhibition and protein binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methylthiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the enzyme from catalyzing its substrate . The pathways involved in its mechanism of action are still under investigation, but it is known to affect various biochemical processes.
Comparison with Similar Compounds
2-Chloro-4-methylthiazole-5-sulfonamide can be compared with other similar compounds, such as:
2-Methylamino-4-methylthiazole-5-sulfonamide: Similar in structure but with a methylamino group instead of a chlorine atom.
2-Chloro-4-methylthiazole-5-sulfonic acid amide: Similar but with a sulfonic acid amide group instead of a sulfonamide group
Properties
IUPAC Name |
2-chloro-4-methyl-1,3-thiazole-5-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2O2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3,(H2,6,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJSIXFBKIFPGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477437 | |
Record name | 2-Chloro-4-methylthiazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
348086-67-9 | |
Record name | 2-Chloro-4-methylthiazole-5-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-methyl-1,3-thiazole-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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